3-Amino-6-ethynylpicolinonitrile
Overview
Description
3-Amino-6-ethynylpicolinonitrile is a heterocyclic compound with the molecular formula C8H5N3 It is a derivative of picolinonitrile, featuring an amino group at the 3-position and an ethynyl group at the 6-position of the pyridine ring
Mechanism of Action
Mode of Action
It has been used in a glucose sandwich assay as a raman reporter . In this context, it interacts with silver nanoparticles modified with 3-aminophenylboronic acid (APBA) to form surface-enhanced Raman scattering (SERS) tags .
Result of Action
In the glucose sandwich assay, it contributes to the formation of a distinctive SERS peak, increasing the sensitivity of glucose detection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-ethynylpicolinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 2-chloronicotinonitrile.
Amination: The 2-chloronicotinonitrile undergoes nucleophilic substitution with ammonia to introduce the amino group at the 3-position, forming 3-amino-2-chloronicotinonitrile.
Sonogashira Coupling: The 3-amino-2-chloronicotinonitrile is then subjected to a Sonogashira coupling reaction with an acetylene derivative, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst. This step introduces the ethynyl group at the 6-position, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and enhanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-ethynylpicolinonitrile can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 3-amino-6-ethynylpicolinaldehyde.
Reduction: Formation of 3-amino-6-ethynylpicolinamidine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-6-ethynylpicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-chloronicotinonitrile: A precursor in the synthesis of 3-Amino-6-ethynylpicolinonitrile.
6-Ethynylpicolinonitrile: Lacks the amino group at the 3-position.
3-Amino-6-methylpicolinonitrile: Contains a methyl group instead of an ethynyl group at the 6-position.
Uniqueness
This compound is unique due to the presence of both an amino group and an ethynyl group on the pyridine ring
Properties
IUPAC Name |
3-amino-6-ethynylpyridine-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-4-7(10)8(5-9)11-6/h1,3-4H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBCRCSVCZOGSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC(=C(C=C1)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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